molecular formula C13H13NO3 B11874588 8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one CAS No. 184651-20-5

8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one

Cat. No.: B11874588
CAS No.: 184651-20-5
M. Wt: 231.25 g/mol
InChI Key: AMYAEWNXGMBFCJ-UHFFFAOYSA-N
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Description

8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of furoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one typically involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction is carried out in the presence of 1,1,3,3-tetramethylguanidine (TMG) in refluxing acetonitrile under an inert atmosphere . The formation of a highly electrophilic quinoline type o-quinone methide is proposed as an intermediate in this process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted furoquinoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol . This inhibition can help manage complications associated with diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one is unique due to its specific ethoxy group and the dihydrofuroquinoline structure

Properties

CAS No.

184651-20-5

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

8-ethoxy-3,5-dihydro-2H-furo[3,2-c]quinolin-4-one

InChI

InChI=1S/C13H13NO3/c1-2-16-8-3-4-11-10(7-8)12-9(5-6-17-12)13(15)14-11/h3-4,7H,2,5-6H2,1H3,(H,14,15)

InChI Key

AMYAEWNXGMBFCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C3=C2OCC3

Origin of Product

United States

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